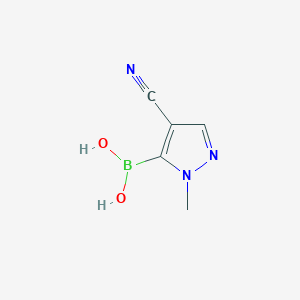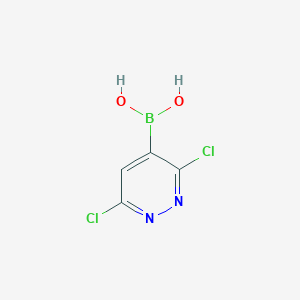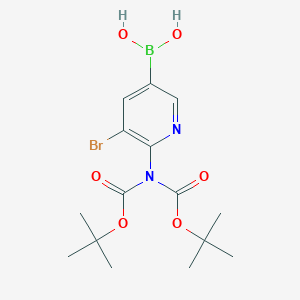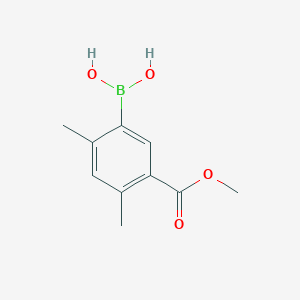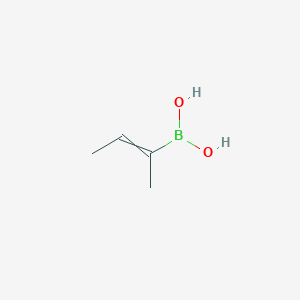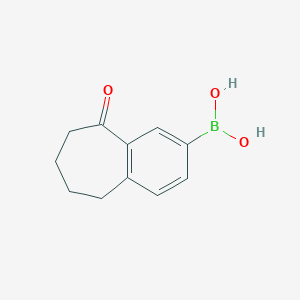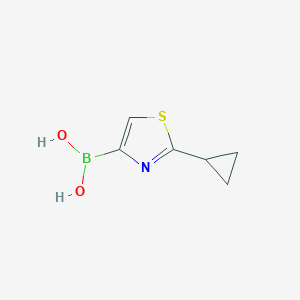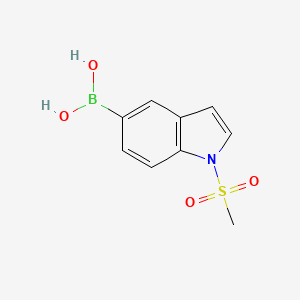![molecular formula C13H22BNO4 B8187646 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid](/img/structure/B8187646.png)
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and spirocyclic moieties in its structure makes it a versatile intermediate for the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid typically involves the formation of the spirocyclic ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic core. This is followed by the protection of the amine group using a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The spirocyclic structure can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Various reduced spirocyclic derivatives.
Substitution: Biaryl compounds or other complex molecules formed through cross-coupling reactions.
科学研究应用
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a valuable tool in the design of enzyme inhibitors .
相似化合物的比较
Similar Compounds
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester: A closely related compound with a pinacol ester protecting group on the boronic acid.
2-Aza-spiro[3.5]non-6-ene-7-boronic acid: Lacks the Boc protecting group, making it more reactive.
Spirocyclic boronic acids: A broader class of compounds with similar structural features but varying functional groups.
Uniqueness
This compound stands out due to its combination of a spirocyclic structure and a boronic acid group, which imparts unique reactivity and stability. The Boc protecting group further enhances its utility in synthetic chemistry by providing stability under various reaction conditions .
属性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]non-6-en-7-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO4/c1-12(2,3)19-11(16)15-8-13(9-15)6-4-10(5-7-13)14(17)18/h4,17-18H,5-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEJPLQWAMWCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC2(CC1)CN(C2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
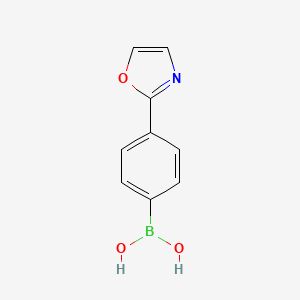
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187580.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187586.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187596.png)
![3-Methyl-benzo[d]isoxazole-4-boroniic acid](/img/structure/B8187604.png)
![3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester](/img/structure/B8187607.png)
